molecular formula C6H9N3O2 B2418824 1-ethyl-5-methyl-4-nitro-1H-imidazole CAS No. 1856100-92-9

1-ethyl-5-methyl-4-nitro-1H-imidazole

Cat. No.: B2418824
CAS No.: 1856100-92-9
M. Wt: 155.157
InChI Key: RJJLBLHCXOJGGP-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-4-nitro-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties. The presence of a nitro group at the 4-position and methyl and ethyl groups at the 5- and 1-positions, respectively, imparts distinct chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-4-nitro-1H-imidazole typically involves the nitration of 1-ethyl-5-methylimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance yield and safety. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

1-Ethyl-5-methyl-4-nitro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioactivation to form reactive nitrogen species, which can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-5-methyl-4-nitro-1H-imidazole is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both ethyl and methyl groups, along with the nitro group, allows for unique interactions and applications in various fields .

Properties

IUPAC Name

1-ethyl-5-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-8-4-7-6(5(8)2)9(10)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJLBLHCXOJGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC(=C1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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